molecular formula C9H15ClO B13203837 4-(Chloromethyl)-4-cyclopropyloxane

4-(Chloromethyl)-4-cyclopropyloxane

Cat. No.: B13203837
M. Wt: 174.67 g/mol
InChI Key: VJDIPSLPPIPSAJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-cyclopropyloxane is an organic compound characterized by a chloromethyl group attached to a cyclopropyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-cyclopropyloxane typically involves the chloromethylation of cyclopropyloxane. This can be achieved through a Friedel-Crafts reaction, where cyclopropyloxane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-cyclopropyloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclopropyloxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropyloxane derivatives with methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido-cyclopropyloxane, while oxidation with potassium permanganate can produce cyclopropyloxane carboxylic acids.

Scientific Research Applications

4-(Chloromethyl)-4-cyclopropyloxane has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-4-cyclopropyloxane exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group, but differs in the aromatic ring structure.

    Cyclopropylmethyl chloride: Shares the cyclopropyl group but lacks the oxygen atom in the ring structure.

    4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group and a phenyl ring, with additional trimethoxysilane functionality.

Uniqueness

4-(Chloromethyl)-4-cyclopropyloxane is unique due to its combination of a cyclopropyloxane ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and other fields.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

4-(chloromethyl)-4-cyclopropyloxane

InChI

InChI=1S/C9H15ClO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2

InChI Key

VJDIPSLPPIPSAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)CCl

Origin of Product

United States

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